molecular formula C12H20FNO3 B2652804 Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate CAS No. 2551120-62-6

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Cat. No.: B2652804
CAS No.: 2551120-62-6
M. Wt: 245.294
InChI Key: IGQDQRPAFKIGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a chemical compound with the CAS Number: 2551120-62-6 . It has a molecular weight of 245.29 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-10(15)9(13)6-8-14/h9H,4-8H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 245.29 . The compound is stored at a temperature of 4 degrees Celsius . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specific product documentation or databases .

Scientific Research Applications

Metabolic Studies and Enzymatic Reactions

The metabolism of related compounds, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133), has been studied using rat liver microsomes. This research revealed major metabolic reactions like hydroxylation and carbonyl reduction, highlighting the role of enzymatic processes in drug metabolism (Yoo et al., 2008).

Synthesis and Characterization for Potential Applications

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showcase its potential for various applications, including antibacterial and anthelmintic activities. This compound was analyzed using techniques like LCMS, NMR, IR, and X-ray diffraction, underscoring the importance of structural analysis in chemical research (Sanjeevarayappa et al., 2015).

Photomechanical and Fluorescent Applications

Highly branched photomechanical crystals of a related compound, the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (4F9AC), have been grown and studied for their reversible UV light-induced motion. Such materials could have implications in photomechanical applications (Al‐Kaysi et al., 2017). Furthermore, the synthesis, photophysics, and application in fluorescence resonance energy transfer (FRET) of a novel molecule based on 1,3,4-oxadiazole with tert-butylphenyl groups demonstrate its utility in advanced optical technologies (Pujar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-10(15)9(13)6-8-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQDQRPAFKIGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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